

In-depth Technical Guide: 2-Nitro-5-(phenylacetyl-amino)-benzoic acid

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Compound of Interest

Compound Name: 2-Nitro-5-(phenylacetyl-amino)-benzoic acid

Cat. No.: B1194464

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Introduction

2-Nitro-5-(phenylacetyl-amino)-benzoic acid, a compound frequently referred to in scientific literature as NIPAB, is a synthetic nitroaromatic compound of significant interest in biocatalysis and enzymology. While not known to be involved in any natural signaling pathways, its unique chemical structure makes it an invaluable tool for the specific and sensitive detection of penicillin G acylase (PGA) activity. This enzyme is of paramount industrial importance, playing a critical role in the production of semi-synthetic penicillins. This technical guide provides a comprehensive overview of the synonyms, chemical properties, synthesis, and primary application of **2-Nitro-5-(phenylacetyl-amino)-benzoic acid**, with a focus on detailed experimental protocols and quantitative data.

Synonyms and Chemical Identifiers

A variety of synonyms and identifiers are used for **2-Nitro-5-(phenylacetyl-amino)-benzoic acid** in chemical and commercial databases. Understanding these is crucial for comprehensive literature searches and material sourcing.

Identifier Type	Identifier
Common Name	2-Nitro-5-(phenylacetylamino)-benzoic acid
Abbreviation	NIPAB
IUPAC Name	2-nitro-5-(2-phenylacetamido)benzoic acid
CAS Number	52033-70-2
Molecular Formula	C ₁₅ H ₁₂ N ₂ O ₅
Molecular Weight	300.27 g/mol
Other Synonyms	6-Nitro-3-(phenylacetamido)benzoic acid, 2-nitro-5-[(2-phenylacetyl)amino]benzoic acid, 6-Nitro-3-phenylacetamidobenzoic acid, 2-nitro-5-(2-phenylethanoylamino)benzoic acid, 2-Nitro-5-phenylacetaminobenzoic acid, Benzoic acid, 2-nitro-5-((phenylacetyl)amino)-

Physicochemical Properties

The physical and chemical properties of **2-Nitro-5-(phenylacetylamino)-benzoic acid** and its key hydrolysis product are summarized below.

Table 1: Physicochemical Properties of **2-Nitro-5-(phenylacetylamino)-benzoic acid** (NIPAB)

Property	Value
Appearance	Yellow crystalline solid
Boiling Point	599.6 ± 50.0 °C (Predicted)
Density	1.446 ± 0.06 g/cm ³ (Predicted)
Storage Temperature	2-8°C

Table 2: Physicochemical Properties of 5-Amino-2-nitrobenzoic acid

Property	Value
Appearance	Yellow to brown powder
Molecular Formula	C ₇ H ₆ N ₂ O ₄
Molecular Weight	182.13 g/mol
Melting Point	236-238 °C
Molar Extinction Coefficient (ε)	A precise, experimentally determined value at 405 nm in a specified buffer is not consistently reported in the literature. However, its intense yellow color in solution is the basis for the colorimetric assay. Researchers typically generate a standard curve with a known concentration of 5-amino-2-nitrobenzoic acid under their specific assay conditions to determine the molar absorptivity.

Synthesis of 2-Nitro-5-(phenylacetyl-amino)-benzoic acid

The synthesis of NIPAB is a multi-step process that begins with the nitration of a suitable benzoic acid derivative, followed by reduction and finally acylation. A common route involves the synthesis of the intermediate, 5-amino-2-nitrobenzoic acid, which is then acylated with phenylacetyl chloride.

Experimental Protocol: Synthesis of 5-Amino-2-nitrobenzoic acid from 2-chloro-5-nitrobenzoic acid

This protocol describes the synthesis of the key precursor to NIPAB.

Materials:

- 2-chloro-5-nitrobenzoic acid
- Aqueous ammonia

- Copper(I) oxide (catalyst)
- Hydrochloric acid (HCl)
- Deionized water

Procedure:

- In a pressure vessel, combine 2-chloro-5-nitrobenzoic acid, a slight excess of aqueous ammonia, and a catalytic amount of copper(I) oxide.
- Seal the vessel and heat the mixture. The reaction temperature and pressure will need to be optimized, but typically ranges from 120-150°C for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the vessel to room temperature and carefully release the pressure.
- Filter the reaction mixture to remove the catalyst.
- Acidify the filtrate with hydrochloric acid to a pH of approximately 3-4. This will precipitate the 5-amino-2-nitrobenzoic acid.
- Collect the yellow precipitate by vacuum filtration.
- Wash the solid with cold deionized water to remove any remaining salts.
- Dry the product under vacuum.

Experimental Protocol: Synthesis of 2-Nitro-5-(phenylacetyl-amino)-benzoic acid (NIPAB)

Materials:

- 5-amino-2-nitrobenzoic acid
- Phenylacetyl chloride

- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- A non-nucleophilic base (e.g., Triethylamine, Pyridine)
- Hydrochloric acid (for workup)
- Saturated sodium bicarbonate solution (for workup)
- Brine (for workup)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolve 5-amino-2-nitrobenzoic acid in the anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
- Add the non-nucleophilic base to the solution. This will act as a scavenger for the HCl generated during the reaction.
- Cool the mixture in an ice bath to 0°C.
- Slowly add a stoichiometric amount of phenylacetyl chloride to the cooled solution.
- Allow the reaction to stir at 0°C for one hour and then let it warm to room temperature, stirring for an additional 2-4 hours or until TLC indicates the consumption of the starting material.
- Quench the reaction by adding dilute hydrochloric acid.
- Transfer the mixture to a separatory funnel and extract the organic layer.
- Wash the organic layer successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.
- Purify the crude **2-Nitro-5-(phenylacetamino)-benzoic acid** by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in Enzymology: The NIPAB Assay for Penicillin G Acylase Activity

The primary and most significant application of **2-Nitro-5-(phenylacetamino)-benzoic acid** is as a chromogenic substrate for the determination of penicillin G acylase (PGA) activity.^[1] The enzymatic hydrolysis of the amide bond in NIPAB releases phenylacetic acid and the intensely yellow-colored 5-amino-2-nitrobenzoic acid. The rate of formation of this colored product can be monitored spectrophotometrically at 405 nm, providing a direct measure of the enzyme's activity.

Enzymatic Reaction Workflow



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Caption: Enzymatic hydrolysis of NIPAB by Penicillin G Acylase.

Experimental Protocol: Spectrophotometric Assay of Penicillin G Acylase Activity

Materials:

- **2-Nitro-5-(phenylacetamino)-benzoic acid** (NIPAB) stock solution (e.g., 10 mM in a suitable organic solvent like DMSO, diluted in buffer for the working solution).

- Phosphate buffer (e.g., 50 mM, pH 7.5).
- Penicillin G Acylase (PGA) enzyme solution of unknown activity.
- Spectrophotometer capable of measuring absorbance at 405 nm.
- Cuvettes or a microplate reader.

Procedure:

- Prepare a working solution of the NIPAB substrate. A typical final concentration in the assay is between 0.1 and 1.0 mM in the phosphate buffer.
- Equilibrate the substrate solution and the enzyme solution to the desired assay temperature (e.g., 37°C).
- In a cuvette, add the appropriate volume of the NIPAB working solution.
- To initiate the reaction, add a small, known volume of the PGA enzyme solution to the cuvette and mix quickly.
- Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 405 nm over a set period (e.g., 3-5 minutes). Record the absorbance at regular intervals (e.g., every 15-30 seconds).
- The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot ($\Delta A / \Delta t$).

Calculation of Enzyme Activity:

The enzyme activity can be calculated using the Beer-Lambert law:

$$\text{Activity (U/mL)} = (\Delta A / \Delta t) * (V_{\text{total}} / (\epsilon * l * V_{\text{enzyme}}))$$

Where:

- $\Delta A / \Delta t$ is the rate of change of absorbance per minute.

- V_{total} is the total volume of the assay mixture in the cuvette (in mL).
- ϵ is the molar extinction coefficient of 5-amino-2-nitrobenzoic acid at 405 nm under the assay conditions (in $\text{M}^{-1}\text{cm}^{-1}$).
- l is the path length of the cuvette (typically 1 cm).
- V_{enzyme} is the volume of the enzyme solution added (in mL).

One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 μmol of product per minute under the specified conditions.

Quantitative Data

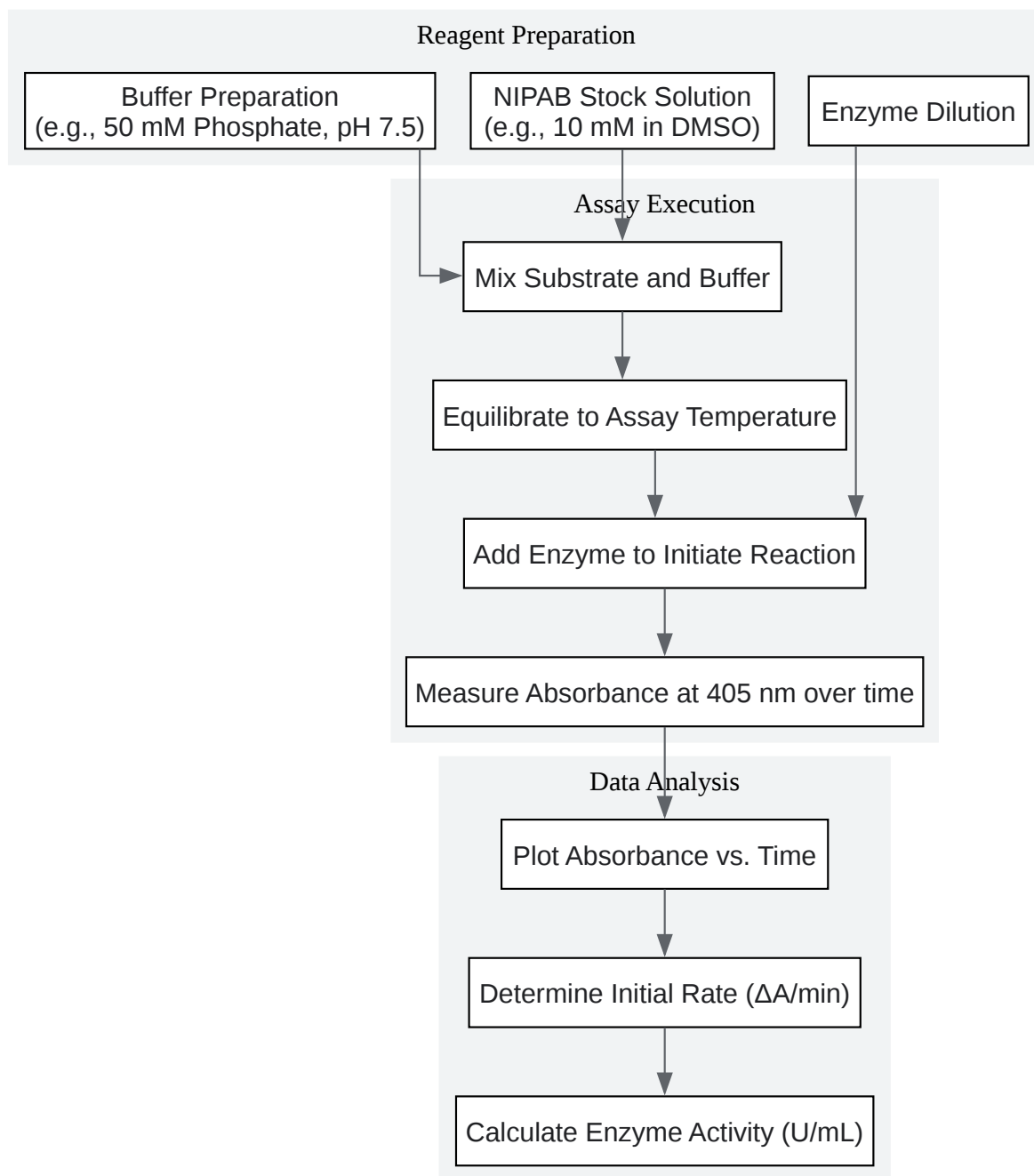
The following table summarizes the key quantitative data related to the use of NIPAB in PGA assays.

Table 3: Kinetic Parameters for NIPAB Hydrolysis by Penicillin G Acylase

Parameter	Value	Source Organism of PGA
K_m	~12 mM	Escherichia coli (free enzyme)
K_m	~20 mM	Escherichia coli (immobilized enzyme)
Wavelength of Max. Absorbance (λ_{max}) of Product	405 nm	N/A

Logical Relationships in PGA Assay Development

The development and execution of a reliable PGA assay using NIPAB involves a series of logical steps and considerations.



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Caption: Workflow for Penicillin G Acylase assay using NIPAB.

Conclusion

2-Nitro-5-(phenylacetyl-amino)-benzoic acid is a well-established and indispensable tool for the study of penicillin G acylase. Its utility as a chromogenic substrate allows for a simple, continuous, and sensitive spectrophotometric assay of this industrially vital enzyme. This guide has provided a detailed overview of its synonyms, properties, synthesis, and a comprehensive protocol for its use in enzyme kinetics. The provided data and workflows are intended to support researchers and professionals in the effective application of this important chemical reagent.

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References

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